![molecular formula C11H18O2 B2800895 Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-64-8](/img/structure/B2800895.png)

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

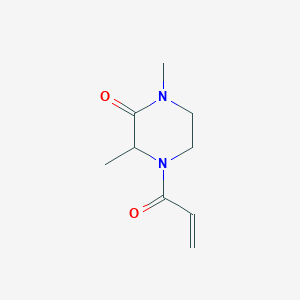

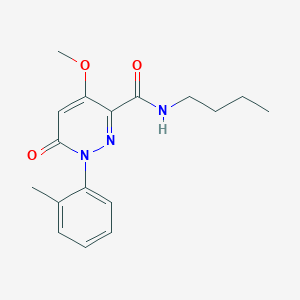

“Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the molecular formula C10H18O2 . It is also known as "1-methoxy-4-methyl-bicyclo[2.2.2]octane" .

Synthesis Analysis

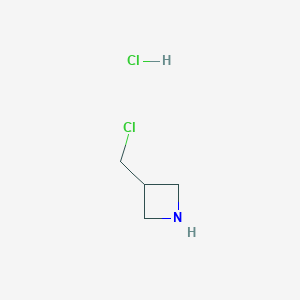

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of “methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride” involves reacting a compound with ethylene under a pressure of 60 to 300 kg/cm2 at a temperature of 100°-250°C . A new tandem reaction was also realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C12CCC(CC1)CC2 . The molecular weight of the compound is 168.233 Da .

Aplicaciones Científicas De Investigación

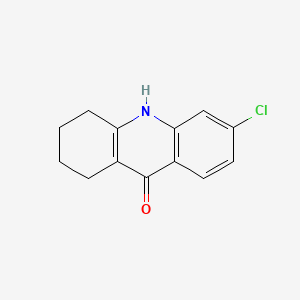

Intramolecular Oxidative Coupling

Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate plays a role in intramolecular oxidative coupling processes, as described in the synthesis of 4-Methyltricyclo[2.2.2.03,5]octane-2,6-dione. This synthesis involves the use of this compound as an intermediate, demonstrating its utility in complex organic synthesis processes (Poupart, Lassalle, & Paquette, 2003).

Alkylation of Bromoarenes

In another study, this compound was used for the alkylation of bromoarenes, leading to the production of bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes. This showcases its potential in facilitating specific chemical reactions (Mezhnev & Geivandov, 2011).

Magnetic Resonance Studies

This compound has also been studied in the context of magnetic resonance. Research on the carbon-13 substituent chemical shifts in a series of 4-substituted 1-methylbicyclo[2.2.2]octanes provides insights into the electronic properties of the bicyclo[2.2.2]octane ring system (Adcock et al., 1986).

Catalysis in Michael Addition Reactions

This compound-related compounds have been used as catalysts in Michael addition reactions. This illustrates its role in enhancing the efficiency of certain types of organic reactions (Keithellakpam & Laitonjam, 2014).

Synthesis of Amino Acids and Transport Applications

The compound has been involved in the synthesis of isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, comparing them with other amino acids for specificity to membrane transport systems (Christensen et al., 1983).

Propiedades

IUPAC Name |

methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-10-3-6-11(7-4-10,8-5-10)9(12)13-2/h3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIACJATXDVBCQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1)(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-fluorophenyl)sulfonyl-(2-pyridinyl)amino]-N-phenylacetamide](/img/structure/B2800813.png)

![2-[2-[4-[3-(2,6-Dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2800816.png)

![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2800818.png)

![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2800822.png)

![2-(1H-indol-3-yl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide](/img/structure/B2800823.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B2800825.png)

![3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-1-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2800831.png)